Cas no 7190-80-9 (6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-triazolo[4,3-b]pyridazine, 6-chloro-3-phenyl-
- 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- 6-CHLORO-3-PHENYL-1,2,4-TRIAZOLO[4 3-B]PYRIDAZINE
- 6-Chlor-3-phenyl-1,2,4-triazolo<4,3-b>pyridazin
- 6-Chloro-3-phenyl-s-triazolo<4,3-b>pyridazine
- Z381425730
- 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridazine
- CCG-127421
- 6-CHLORO-3-PHENYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE
- 7190-80-9
- Q27145238
- EN300-50852
- Probes2_000330
- HMS3437M07
- CHEMBL2447904
- FT-0714055
- F1967-0573
- DTXSID40358719
- CHEBI:75352
- CTKDTIYRVIGDLE-UHFFFAOYSA-N
- Probes1_000132
- MFCD00277891
- SCHEMBL4784567
- AKOS004915205
- AS-41848
- CBDivE_014044
- 1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE,6-CHLORO-3-PHENYL-
- DA-03308
- STL231828
- BBL028486
- SDCCGSBI-0658393.P001
-
- MDL: MFCD00277891
- Inchi: 1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: CTKDTIYRVIGDLE-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NN=C(C3C=CC=CC=3)N2N=1
Computed Properties
- Exact Mass: 230.03600
- Monoisotopic Mass: 230.0359239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Melting Point: 201-203
- PSA: 43.08000
- LogP: 2.44470
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C592670-25mg |
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C592670-50mg |
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C592670-250mg |
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 250mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A029183565-5g |
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 95% | 5g |
$1105.50 | 2023-09-01 | |
| Alichem | A029183565-10g |
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 95% | 10g |
$1420.40 | 2023-09-01 | |
| Alichem | A029183565-25g |
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 95% | 25g |
$2363.76 | 2023-09-01 | |
| Apollo Scientific | OR0294-250mg |
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 250mg |
£93.00 | 2025-02-19 | ||
| Apollo Scientific | OR0294-1g |
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 1g |
£210.00 | 2025-02-19 | ||
| Chemenu | CM279468-5g |
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 95% | 5g |
$811 | 2022-09-28 | |
| Chemenu | CM279468-100mg |
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
7190-80-9 | 95% | 100mg |
$161 | 2024-07-24 |
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Suppliers
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Introduction to 6-Chloro-3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazine (CAS No. 7190-80-9)
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 7190-80-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of this compound.
The chemical structure of 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is characterized by a triazolopyridazine core with a chlorine substituent at the 6-position and a phenyl group at the 3-position. This unique arrangement of functional groups imparts specific physicochemical properties that contribute to its biological activity. The molecular formula of this compound is C13H8ClN5, and its molecular weight is approximately 275.7 g/mol.
The synthesis of 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied and can be achieved through various routes. One common method involves the reaction of 2-chloro-5-cyanoaniline with phenylhydrazine in the presence of an acid catalyst. This reaction yields an intermediate hydrazone, which is then cyclized under appropriate conditions to form the desired triazolopyridazine structure. Another approach involves the condensation of 5-amino-6-chloropyridazine with benzoyl chloride followed by cyclization with hydrazine hydrate.
In terms of biological activity, 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has shown promising results in several areas. Recent studies have demonstrated its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it has been reported to exhibit potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, this compound has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells.
Beyond its anticancer properties, 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has also been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have shown that it can effectively reduce inflammation and pain in animal models by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These findings suggest that this compound may have potential applications in the treatment of inflammatory diseases and chronic pain conditions.
The pharmacokinetic properties of 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine have also been studied to assess its suitability for therapeutic use. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
In addition to its direct biological effects, 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has been explored as a scaffold for the development of novel drug candidates. By modifying the substituents on the triazolopyridazine core or introducing additional functional groups, researchers have been able to fine-tune the pharmacological properties of this compound to enhance its efficacy and selectivity. For example, derivatives with improved solubility or reduced toxicity have been synthesized and evaluated for their potential as therapeutic agents.
The safety profile of 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is another important aspect that has been extensively studied. Preclinical toxicity assessments have generally shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 7190-80-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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